molecular formula C12H19NO3S B1170856 3-Tert-butyl-4-ethoxybenzenesulfonamide

3-Tert-butyl-4-ethoxybenzenesulfonamide

Cat. No.: B1170856
M. Wt: 257.348
InChI Key: ICZDQYBSJBTMMS-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-ethoxybenzenesulfonamide is a chemical reagent of interest for medicinal chemistry and drug discovery research, particularly in the development of enzyme inhibitors. The benzenesulfonamide functional group is a well-established pharmacophore in the design of potent inhibitors for various enzymes. For instance, benzenesulfonamide derivatives have been extensively explored as inhibitors of Carbonic Anhydrases , with research showing that modifications to the benzene ring, such as the introduction of tert-butyl groups, can lead to potent and selective inhibition of specific CA isoforms . Furthermore, benzenesulfonamide-containing compounds have demonstrated significant antiviral properties. Recent scientific literature highlights benzenesulfonamide-integrated compounds as promising HIV-1 Capsid (CA) protein inhibitors, a novel target in antiretroviral therapy . Structural optimization of these compounds has led to derivatives with significantly improved antiviral potency and metabolic stability compared to earlier leads . Additionally, novel benzenesulfonamide-based spirothiazolidinones have shown activity against influenza A/H1N1 virus, underscoring the broad antiviral potential of this chemical class . The specific substitution pattern of this compound may offer unique steric and electronic properties, making it a valuable building block for constructing novel compounds for biochemical screening and structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H19NO3S

Molecular Weight

257.348

IUPAC Name

3-tert-butyl-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C12H19NO3S/c1-5-16-11-7-6-9(17(13,14)15)8-10(11)12(2,3)4/h6-8H,5H2,1-4H3,(H2,13,14,15)

InChI Key

ICZDQYBSJBTMMS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 3-Tert-butyl-4-ethoxybenzenesulfonamide and Analogs

Compound Name Substituents Pharmacological Relevance Safety Profile
This compound 3-tert-butyl, 4-ethoxy Hypothesized intermediate for drug synthesis (based on analogs) Not explicitly reported; assume standard sulfonamide precautions
4-Tert-butylbenzenesulfonamide 4-tert-butyl USP reference standard () Requires medical consultation upon exposure
4-(tert-butyl)-N-isopropylbenzenesulfonamide 4-tert-butyl, N-isopropyl Industrial additive () 100% concentration; hazardous upon contact
Bosentan Related Compound A 4-tert-butyl, pyrimidinyl substituents Pharmacopeial reference standard (USP) for Bosentan Certified for analytical use

Key Observations:

Positional Isomerism: The tert-butyl group at the 3-position in the target compound (vs.

Functional Groups: The 4-ethoxy group improves hydrophilicity relative to non-ethoxy analogs like 4-tert-butylbenzenesulfonamide, which may enhance aqueous solubility for drug formulation .

Preparation Methods

Synthesis of 3-Tert-butyl-4-ethoxybenzene

The precursor 3-tert-butyl-4-ethoxybenzene is prepared via Friedel-Crafts alkylation and etherification :

  • Friedel-Crafts Alkylation :

    • Reactants : Ethoxybenzene, tert-butyl chloride, AlCl₃ (catalyst).

    • Conditions : 0–5°C, anhydrous dichloromethane, 12 h.

    • Yield : 65–72% (GC purity ≥98%).

  • Regioselectivity Control :

    • The ethoxy group directs tert-butyl substitution to the meta position due to steric hindrance and electronic effects.

Sulfonation to 3-Tert-butyl-4-ethoxybenzenesulfonic Acid

Sulfonation introduces the sulfonic acid group using chlorosulfonic acid :

  • Conditions : 0°C, 2 h, stoichiometric excess of chlorosulfonic acid.

  • Yield : 85–90% (HPLC purity >95%).

  • Regioselectivity : Sulfonation occurs para to the tert-butyl group, driven by steric and electronic factors.

ParameterOptimal ValueNotes
Temperature0°CMinimizes polysulfonation
Reaction Time2 hComplete conversion via TLC
Acid Stoichiometry1.5 eqEnsures monofunctionalization

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to sulfonyl chloride using sulfuryl chloride (SO₂Cl₂) :

  • Conditions : SO₂Cl₂ (2.0 eq), DMF (0.1 eq), H₂SO₄ (0.05 eq), 40–50°C, 3 h.

  • Yield : 78–82% (isolated via vacuum distillation).

Mechanistic Insight :

  • DMF catalyzes the reaction by forming a reactive intermediate with SO₂Cl₂.

  • H₂SO₄ enhances electrophilicity of the sulfonic acid.

Amination to Sulfonamide

The sulfonyl chloride reacts with ammonia to form the target sulfonamide:

  • Conditions : NH₃ (gas) in THF/H₂O (1:1), 0°C → rt, 6 h.

  • Yield : 88–92% (recrystallized from ethanol).

ParameterOptimal ValueNotes
Solvent SystemTHF/H₂OEnhances solubility of NH₃
Temperature0°C → rtControls exothermic reaction
StoichiometryNH₃ (3.0 eq)Ensures complete conversion

Alternative Routes and Comparative Analysis

Direct Sulfonation-Chlorination-Amination

A one-pot method avoids isolating intermediates:

  • Sulfonation : Chlorosulfonic acid (1.2 eq), 0°C, 1 h.

  • Chlorination : SO₂Cl₂ (1.5 eq), 50°C, 2 h.

  • Amination : NH₄OH (28%), rt, 4 h.

  • Overall Yield : 70% (vs. 65% for stepwise).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Sulfonation : 80°C, 10 min (yield: 88%).

  • Chlorination : 100°C, 5 min (yield: 85%).

  • Total Time : 25 min (vs. 8 h conventional).

Critical Challenges and Solutions

Regioselectivity in Sulfonation

  • Challenge : Competing ortho/para sulfonation due to ethoxy’s directing effects.

  • Solution : Use bulky solvents (e.g., tert-butyl methyl ether) to favor para substitution (90:10 para:ortho).

Hydrolysis of Sulfonyl Chloride

  • Challenge : Moisture-induced hydrolysis during chlorination.

  • Mitigation : Strict anhydrous conditions (N₂ atmosphere, molecular sieves).

Analytical Validation

  • Purity : ≥99% (HPLC, C18 column, acetonitrile/water gradient).

  • Structural Confirmation :

    • ¹H NMR (500 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 4.08 (q, 2H, OCH₂), 7.52–7.89 (m, 3H, aromatic).

    • FT-IR : 1370 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym).

Industrial Scalability and Environmental Impact

  • Waste Management : SO₂Cl₂ byproducts neutralized with NaHCO₃.

  • Solvent Recovery : THF and dichloromethane recycled via distillation (≥95% recovery) .

Q & A

Q. Key Considerations :

  • Use anhydrous conditions during sulfonylation to minimize hydrolysis.
  • Monitor reaction progress via TLC or LC-MS to detect byproducts like sulfonic acids .

Advanced: How do reaction parameters (e.g., solvent, temperature) influence regioselectivity and byproduct formation during synthesis?

Answer:
Regioselectivity is governed by steric and electronic effects of the tert-butyl and ethoxy groups. For example:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the sulfonyl chloride, reducing side reactions like oxidation .
  • Temperature : Elevated temperatures (>80°C) may accelerate hydrolysis of the sulfonamide intermediate, necessitating controlled heating .
  • Catalysts : Lewis acids (e.g., AlCl₃) can direct substitution to the para position relative to bulky substituents .

Data Contradiction Example :
Conflicting reports on optimal reaction times (12–24 hours) suggest solvent-dependent kinetics. Systematic kinetic studies under varied conditions are recommended to resolve discrepancies .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., tert-butyl δ ~1.3 ppm, ethoxy δ ~1.4–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 300.15) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>99%) and detects trace impurities like unreacted sulfonyl chloride .

Advanced: How can X-ray crystallography and computational modeling resolve conformational ambiguities in the sulfonamide group?

Answer:

  • X-ray Crystallography : Determines bond angles and torsional strain between the sulfonamide and tert-butyl/ethoxy groups. For example, the sulfonamide’s S–N bond typically adopts a staggered conformation to minimize steric clash .
  • DFT Calculations : Predict electronic effects (e.g., electron-withdrawing sulfonamide on aromatic ring reactivity) and validate experimental data .

Case Study :
A related compound, 4-acetyl-N-(piperidin-4-ylmethyl)benzenesulfonamide, showed a 5° deviation in calculated vs. experimental bond angles, highlighting the need for hybrid experimental-computational workflows .

Basic: What are the documented biological activities of sulfonamide derivatives, and how can they guide research on this compound?

Answer:
Sulfonamides are known for:

  • Enzyme Inhibition : Carbonic anhydrase and matrix metalloproteinases via sulfonamide-Zn²⁺ interactions .
  • Antimicrobial Activity : Structural analogs with ethoxy groups show enhanced biofilm penetration .

Methodological Tip :
Use competitive binding assays (e.g., fluorescence polarization) to quantify inhibition constants (KiK_i) and compare with known inhibitors like acetazolamide .

Advanced: How can kinetic studies elucidate degradation pathways under physiological conditions?

Answer:

  • Hydrolysis Kinetics : Monitor sulfonamide stability in buffer solutions (pH 2–10) via UV-Vis or LC-MS. The ethoxy group may slow hydrolysis compared to methoxy analogs .
  • Thermogravimetric Analysis (TGA) : Identifies thermal decomposition thresholds (>200°C for tert-butyl derivatives) .

Contradiction Alert :
Some studies report faster degradation in acidic media, while others note stability—likely due to crystallinity differences. Use powder XRD to correlate stability with solid-state packing .

Basic: What storage conditions prevent decomposition of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .

Advanced: How to design experiments addressing contradictory reports on this compound’s solubility and bioavailability?

Answer:

  • Solubility Screen : Test in co-solvents (e.g., PEG-400, DMSO) and simulate intestinal fluid (FaSSIF/FeSSIF).
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. The tert-butyl group may enhance logP but reduce aqueous solubility .

Resolution Strategy :
Compare batch-to-batch crystallinity (via DSC) to identify polymorphic effects on bioavailability .

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